[2-(3-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide
Overview
Description
2-(3-Methoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C17H22BrNO. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylbenzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)ethylamine hydrobromide typically involves the reaction of 3-methoxyphenylacetonitrile with 3-methylbenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)ethylamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(3-Methoxyphenyl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Methoxyphenyl)ethyl]amine: Similar structure but lacks the methylbenzyl group.
[3-Methylbenzyl]amine: Contains the methylbenzyl group but lacks the methoxyphenyl group.
2-(3-Methoxyphenyl)ethylamine: Similar structure but without the hydrobromide salt.
Uniqueness
2-(3-Methoxyphenyl)ethylamine hydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-5-3-7-16(11-14)13-18-10-9-15-6-4-8-17(12-15)19-2;/h3-8,11-12,18H,9-10,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDQZWQMYIPFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC(=CC=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-40-0 | |
Record name | Benzeneethanamine, 3-methoxy-N-[(3-methylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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